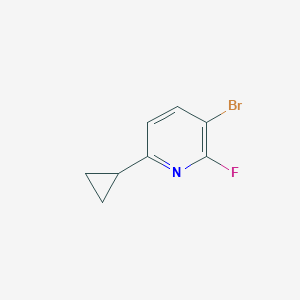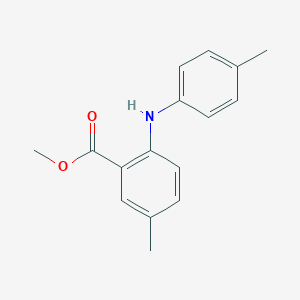
3-Bromo-5-methyl-4-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-methyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-4-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with 4-bromo-2-trifluorotoluidine as the initial feedstock. The process involves acetylation, nitration, deacetylation, deamination, and reduction . Each step requires specific reaction conditions, such as the use of nitrating agents for nitration and reducing agents for reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The overall yield of the industrial process is around 43%, making it feasible for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aniline group to a nitro group.
Reduction: The nitro group can be reduced back to an aniline group using reducing agents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline group results in the formation of a nitro compound, while reduction of the nitro group yields the original aniline compound.
Aplicaciones Científicas De Investigación
3-Bromo-5-methyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but lacks the methyl group.
3-Amino-5-bromobenzotrifluoride: Contains an amino group instead of a methyl group.
4-Methyl-3-(trifluoromethyl)aniline: Similar structure but lacks the bromine atom
Uniqueness
3-Bromo-5-methyl-4-(trifluoromethyl)aniline is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H7BrF3N |
|---|---|
Peso molecular |
254.05 g/mol |
Nombre IUPAC |
3-bromo-5-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7BrF3N/c1-4-2-5(13)3-6(9)7(4)8(10,11)12/h2-3H,13H2,1H3 |
Clave InChI |
VPDDRUHVOGAQOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(F)(F)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13681770.png)






![8-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13681808.png)

![tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13681820.png)
